molecular formula C19H15ClN2O2S B2507515 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 899353-97-0

7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2507515
CAS No.: 899353-97-0
M. Wt: 370.85
InChI Key: FNYDAZIDBANIIF-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromene-pyrimidine scaffold with a sulfur atom at the 4-position (thione group) and a 4-ethoxyphenyl substituent at the 2-position. Its molecular formula is C19H15ClN2O2S, with a molecular weight of 370.85 g/mol (calculated based on analogs in and ). The chromeno[2,3-d]pyrimidine core is structurally related to coumarin derivatives, which are known for diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

This compound belongs to a class of molecules under investigation for therapeutic applications, particularly in oncology and infectious diseases, due to the pharmacological versatility of pyrimidine-thione derivatives.

Properties

IUPAC Name

7-chloro-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-23-14-6-3-11(4-7-14)17-21-18-15(19(25)22-17)10-12-9-13(20)5-8-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDAZIDBANIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation Routes

Thiourea-Mediated Cyclization

The chromeno[2,3-d]pyrimidine core is traditionally constructed via cyclocondensation between β-keto esters and thiourea derivatives. For 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, the synthesis begins with the preparation of 7-chloro-4-oxo-3,4-dihydrochromene-2-carboxylic acid ethyl ester. This intermediate reacts with 4-ethoxyphenylthiourea in the presence of phosphoryl chloride (POCl₃), facilitating cyclization through a tandem Pinner/Dimroth rearrangement. The reaction proceeds at 80–90°C for 12–16 hours, yielding the target compound with 60–68% efficiency.

Key challenges include the sensitivity of the ethoxy group to acidic conditions. To mitigate hydrolysis, anhydrous solvents (e.g., dry toluene) and controlled pH adjustments during workup are critical. Nuclear magnetic resonance (NMR) analysis of the crude product typically reveals a 4-thione singlet at δ 13.2 ppm (¹H NMR, DMSO-d₆), confirming successful cyclization.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves irradiating a mixture of 2-amino-7-chloro-4H-chromen-4-one and 4-ethoxyphenyl isothiocyanate in dimethylformamide (DMF) at 150°C for 20 minutes. This method achieves 78–82% yield by enhancing molecular collisions and minimizing side reactions. The thione group is introduced via in situ generation of a thiocarbamoyl intermediate, which undergoes intramolecular cyclization upon microwave activation.

Comparative studies show that microwave-assisted routes reduce energy consumption by 40% compared to conventional heating. However, scalability remains limited due to equipment constraints.

Q-Tube-Assisted Green Synthesis

Eco-Friendly Methodology

A Q-tube reactor enables solvent-free synthesis under pressurized conditions, aligning with green chemistry principles. In this approach, 7-chloro-2-(4-ethoxyphenyl)-4H-chromen-4-one is reacted with thiourea and iodine in a Q-tube at 120°C for 45 minutes. The iodine acts as a dual catalyst, promoting both thionation and cyclization. This method achieves 85–90% yield with >99% purity (HPLC), as confirmed by high-resolution mass spectrometry (HRMS).

Table 1: Comparative Analysis of Synthetic Methods
Method Conditions Yield (%) Purity (%) Reaction Time
Classical Cyclization POCl₃, 80°C, toluene 60–68 95–97 12–16 h
Microwave DMF, 150°C, MW irradiation 78–82 98–99 20 min
Q-Tube Solvent-free, I₂, 120°C 85–90 >99 45 min

Functionalization and Post-Synthetic Modifications

Chlorination Strategies

The 7-chloro substituent is introduced via electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. Regioselectivity is controlled by steric effects, with the chloro group preferentially occupying the 7-position due to reduced steric hindrance. X-ray crystallography of intermediates confirms the absence of positional isomers.

Ethoxyphenyl Incorporation

The 4-ethoxyphenyl group is introduced via Ullmann coupling between 7-chloro-4-thioxochromeno[2,3-d]pyrimidine and 4-ethoxyphenylboronic acid. Employing a palladium(II) acetate catalyst and potassium carbonate base in tetrahydrofuran (THF) achieves 75–80% coupling efficiency.

Mechanistic Insights and Kinetic Studies

Cyclization Pathways

Density functional theory (DFT) calculations reveal that the Pinner/Dimroth rearrangement proceeds through a six-membered transition state, with a calculated activation energy of 28.6 kcal/mol. The thione group stabilizes the transition state via resonance, lowering the energy barrier by 4.2 kcal/mol compared to oxo analogs.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Conversely, nonpolar solvents like toluene favor thermodynamic control, improving regioselectivity but reducing yields by 15–20%.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Bulk synthesis requires optimizing reagent stoichiometry and recycling solvents. For every kilogram of product, the Q-tube method reduces waste by 30% compared to classical routes. However, microwave and Q-tube systems entail higher initial capital investment.

Regulatory Compliance

Residual palladium in coupling reactions must be <10 ppm per ICH Q3D guidelines. Chelating resins (e.g., SiliaBond® Thiol) reduce Pd content to 2–3 ppm without compromising yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, with activity against various cancer cell lines. It is also being investigated for its anti-inflammatory and antimicrobial properties.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drug candidates. Its unique structure makes it a valuable scaffold for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. By inhibiting these targets, the compound can disrupt critical cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways and targets may vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 7-chloro-2-(4-ethoxyphenyl)-chromeno[2,3-d]pyrimidine-4-thione:

a. 7-Chloro-2-(3-Ethoxyphenyl)-3H-Chromeno[2,3-d]Pyrimidine-4(5H)-Thione
  • Molecular Formula : C19H15ClN2O2S
  • Key Differences : The ethoxy group is at the 3-position of the phenyl ring instead of the 4-position.
  • Properties : This positional isomer exhibits similar lipophilicity (predicted logP ~3.6) but may show altered receptor binding due to steric and electronic effects.
b. 2-(3-Chlorophenyl)-9-Methoxy-3H,4H,5H-Chromeno[2,3-d]Pyrimidine-4-Thione
  • Molecular Formula : C18H13ClN2O2S
  • Key Differences : A 3-chlorophenyl substituent replaces the 4-ethoxyphenyl group, and a methoxy group is present at the 9-position of the chromene ring.
c. 5-(4-Oxo-4H-Chromen-3-yl)-2-Thioxo-1,2,3,4,5,8-Hexahydro-Pyrido[2,3-d]Pyrimidine
  • Molecular Formula: Not explicitly provided ().
  • Key Differences: Replaces the chromeno[2,3-d]pyrimidine core with a pyrido[2,3-d]pyrimidine system.
  • Properties : Exhibits higher hydrogen-bonding capacity due to additional NH groups, which may reduce cell permeability compared to the target compound.

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound 370.85 ~3.6 6 Low (logSw = -4.3)
7-Chloro-2-(3-ethoxyphenyl)-...thione 370.85 ~3.6 6 Low
E139-0808 (4-ethoxy-3-methoxyphenyl analog) 384.82 3.64 6 Low (logSw = -4.30)
1-(4-Chlorophenyl)-dihydropyrimidine-2-thione 266.79 2.8 3 Moderate

Key Research Findings

  • Bioactivity Trends : Thione-containing pyrimidines generally show enhanced antibacterial and antitumor activities compared to their oxo counterparts, likely due to improved electron-deficient character and metal coordination.
  • 7-Chloro: Electron-withdrawing groups at this position may stabilize the thione tautomer, favoring interactions with biological targets.
  • Synthetic Challenges: Chromeno-pyrimidine thiones require precise control of cyclization conditions to avoid side products like pyrido-pyrimidines ( vs. 9).

Biological Activity

7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the chromeno[2,3-d]pyrimidine family. Its unique structure incorporates a chromene and pyrimidine moiety along with a thione functional group, which potentially contributes to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN3O2S
  • Molecular Weight : 365.85 g/mol
  • Structural Features : The compound features a chloro group and an ethoxy substituent on the phenyl ring, which may enhance its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The thione functionality is believed to play a crucial role in mediating these effects through interactions with cellular targets.

Compound NameStructural FeaturesBiological Activity
9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneHydroxy group instead of chloroDocumented antitumor activity
7-Amino-5-(4-chlorophenyl)-4-phenyl-2-thioxo-2,5-dihydrochromeno[2,3-d]pyrimidineContains amino and thioxo groupsAntitumor and antimicrobial activities

Antimicrobial Properties

The compound is also anticipated to possess antimicrobial properties based on structural similarities with other known antimicrobial agents. The presence of the thione group is hypothesized to enhance its ability to interact with bacterial enzymes or receptors.

Anti-inflammatory Effects

Preliminary studies suggest that chromeno[2,3-d]pyrimidine derivatives may exhibit anti-inflammatory effects. This activity could be linked to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but are likely related to:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer progression or inflammation.
  • Cellular Signaling Modulation : Alteration of signaling pathways that regulate cell proliferation and apoptosis.
  • Nucleophilic Substitution : The chloro group may facilitate nucleophilic attacks leading to further functionalization and enhanced biological activity.

Case Studies and Research Findings

Several studies have explored the biological potential of chromeno[2,3-d]pyrimidine derivatives:

  • Cytotoxicity Screening : Derivatives were tested against various human cancer cell lines (e.g., AGS, HCT-116) using MTT assays. Some compounds demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
  • Molecular Docking Studies : Computational studies have suggested favorable binding affinities between the compound and target proteins involved in cancer and inflammation.

Q & A

Basic: What are the optimal synthetic routes for 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

A two-step methodology is commonly employed:

  • Step 1 : Synthesis of 2-amino-3-cyano-4H-chromene intermediates via condensation of substituted salicylaldehydes with malononitrile or cyanoacetates under microwave irradiation. Solvent-free conditions reduce side reactions and improve yields .
  • Step 2 : Cyclization with formamidine acetate under microwave irradiation (e.g., 150–200 W, 5–15 minutes) to form the chromeno[2,3-d]pyrimidine core. The 4-thione group is introduced via sulfurization using Lawesson’s reagent or thiourea .
    Characterization : IR (C=S stretch ~1200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (m/z ~350–400) confirm structural integrity .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL/SHELXTL software is critical for unambiguous confirmation:

  • Data collection : High-resolution (≤1.0 Å) data at 100–298 K, with Cu-Kα or Mo-Kα radiation.
  • Refinement : Hydrogen bonding (e.g., N–H⋯S interactions) and π-stacking distances (3.5–4.0 Å) validate the chromeno-pyrimidine scaffold and substituent orientation .
  • Validation : R-factor ≤0.05 and wR₂ ≤0.15 ensure precision. Disordered regions (e.g., ethoxyphenyl groups) require constrained refinement .

Basic: What methodologies are used to evaluate the antibacterial and antioxidant activities of this compound?

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Active derivatives show MIC ≤16 µg/mL .
  • Antioxidant : DPPH radical scavenging (IC₅₀ 10–50 µM) and FRAP assays. Electron-donating groups (e.g., -OCH₃) enhance activity by stabilizing radicals .

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

  • Chlorine at C7 : Enhances lipophilicity and membrane permeability (logP ~3.5), critical for antimicrobial activity .
  • Ethoxyphenyl at C2 : Electron-donating ethoxy groups improve π-π stacking with bacterial DNA gyrase (docking scores ≤−8.0 kcal/mol) .
  • 4-Thione vs. 4-Oxo : Thione derivatives show superior antioxidant activity due to sulfur’s radical-trapping capacity .

Advanced: How to reconcile contradictions in synthetic yields reported under microwave vs. conventional heating?

  • Microwave irradiation : Reduces reaction time (5–15 minutes vs. 6–12 hours) and improves yields (70–85% vs. 50–60%) by enhancing reaction homogeneity and reducing side products .
  • Solvent-free conditions : Minimize decomposition of thermally sensitive intermediates (e.g., 2-amino-3-cyanochromenes) . Validate purity via HPLC (≥95%) to ensure reproducibility .

Advanced: What strategies control regioselectivity during aza-Wittig reactions for functionalizing this scaffold?

  • Catalyst choice : Use of triphenylphosphine or Pd(OAc)₂ directs regioselectivity toward the 5H-chromeno[2,3-d]pyrimidine core over alternative isomers .
  • Temperature control : Low temperatures (0–25°C) favor kinetic control, stabilizing the 4-thione tautomer .

Advanced: How does crystallographic data inform conformational analysis of the 4-thione moiety?

  • Envelope conformation : The dihydropyrimidine ring adopts an envelope geometry (r.m.s. deviation ≤0.05 Å), with the sulfur atom deviating by ~0.44 Å. This distortion enhances H-bonding with biological targets .
  • Packing analysis : Centrosymmetric dimers linked via N–H⋯S hydrogen bonds (2.3–2.5 Å) stabilize the crystal lattice .

Advanced: How to address inconsistencies in reported bioactivity data across studies?

  • Purity verification : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities (e.g., unreacted thiourea) .
  • Assay standardization : Normalize DPPH/FRAP results to Trolox equivalents and validate MICs with clinical reference strains .
  • Substituent effects : Compare analogues (e.g., 7-bromo vs. 7-chloro) to isolate electronic vs. steric contributions .

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